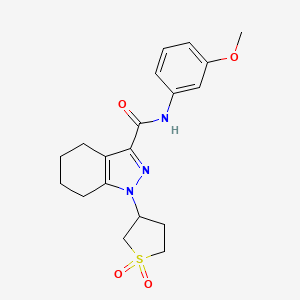
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dioxidotetrahydrothiophene ring, a methoxyphenyl group, and a tetrahydroindazole carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Introduction of the methoxyphenyl group: This step involves the coupling of a methoxyphenyl derivative with the dioxidotetrahydrothiophene ring, often using palladium-catalyzed cross-coupling reactions.
Construction of the tetrahydroindazole core: This can be synthesized through a cyclization reaction involving appropriate precursors, such as hydrazines and ketones.
Formation of the carboxamide linkage: The final step involves the coupling of the tetrahydroindazole derivative with the dioxidotetrahydrothiophene-methoxyphenyl intermediate to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction could yield various reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Material Science: The unique structural features of the compound may make it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide depends on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: shares structural similarities with other indazole derivatives and dioxidotetrahydrothiophene-containing compounds.
Uniqueness
Unique Structural Features: The combination of the dioxidotetrahydrothiophene ring, methoxyphenyl group, and tetrahydroindazole carboxamide moiety is unique, providing distinct chemical and biological properties.
Potential Biological Activities: The specific arrangement of functional groups may confer unique biological activities not observed in similar compounds.
Properties
Molecular Formula |
C19H23N3O4S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C19H23N3O4S/c1-26-15-6-4-5-13(11-15)20-19(23)18-16-7-2-3-8-17(16)22(21-18)14-9-10-27(24,25)12-14/h4-6,11,14H,2-3,7-10,12H2,1H3,(H,20,23) |
InChI Key |
JNJKTFPJKXQLMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methoxy-1,2-dimethyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide](/img/structure/B12200244.png)

![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-3-yl)propanamide](/img/structure/B12200257.png)
![1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B12200260.png)


![1'-acetyl-7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B12200293.png)
![9-(2-chlorobenzyl)-6-ethyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12200303.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(1,1,3,3-tetramethylbutyl)amine](/img/structure/B12200304.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide](/img/structure/B12200311.png)

![(3,5-Dimethylphenyl)[(4-bromo-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12200319.png)

